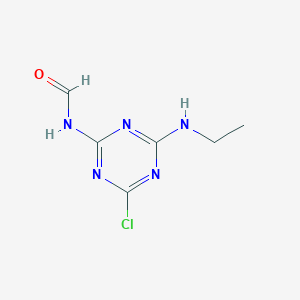
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Chlorination: 4,6-dichloro-1,3,5-triazine is synthesized through the chlorination of cyanuric chloride.
Amination: The chlorinated triazine reacts with ethylamine to form 4-chloro-6-(ethylamino)-1,3,5-triazine.
Formylation: The final step involves the formylation of the amine group using formic acid or formic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups.
科学研究应用
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(methylamino)-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazine
- 4-Chloro-6-(chloromethyl)-1,3,5-triazine
Uniqueness
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in scientific research.
属性
CAS 编号 |
142179-77-9 |
|---|---|
分子式 |
C6H8ClN5O |
分子量 |
201.61 g/mol |
IUPAC 名称 |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H8ClN5O/c1-2-8-5-10-4(7)11-6(12-5)9-3-13/h3H,2H2,1H3,(H2,8,9,10,11,12,13) |
InChI 键 |
FHHWZLFMKVUSFO-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)Cl)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

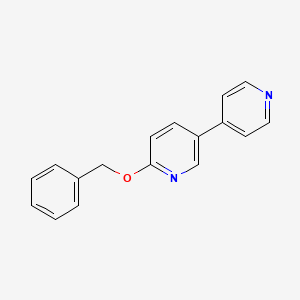
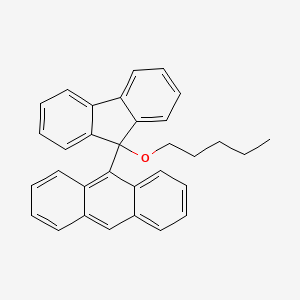

![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
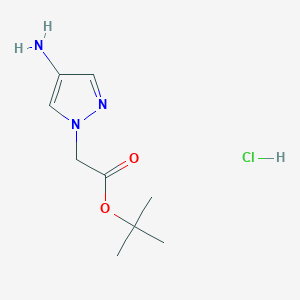
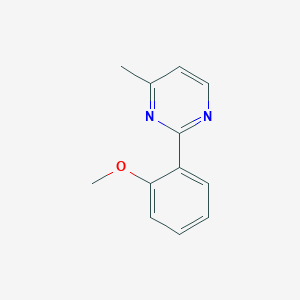
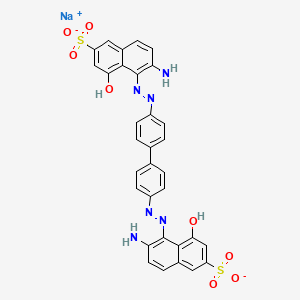

![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)

